molecular formula C4H7I B15306367 1-Iodo-2-methylcyclopropane

1-Iodo-2-methylcyclopropane

Cat. No.: B15306367
M. Wt: 182.00 g/mol
InChI Key: KVUXFDXBJAIWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-2-methylcyclopropane is an organic compound with the molecular formula C₄H₇I. It is a derivative of cyclopropane, where one hydrogen atom is replaced by an iodine atom and another by a methyl group. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in organic chemistry research.

Preparation Methods

The synthesis of 1-Iodo-2-methylcyclopropane can be achieved through various methods. One common approach involves the reaction of 2-methylcyclopropanol with iodine and phosphorus trichloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial production methods often involve the use of more scalable and efficient processes. For instance, the reaction of 2-methylcyclopropanol with iodine in the presence of a catalyst can be optimized for higher yields and purity .

Chemical Reactions Analysis

1-Iodo-2-methylcyclopropane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Iodo-2-methylcyclopropane exerts its effects involves its interaction with various molecular targets. The iodine atom’s presence makes the compound highly reactive, allowing it to participate in nucleophilic substitution and other reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s overall reactivity and behavior .

Comparison with Similar Compounds

1-Iodo-2-methylcyclopropane can be compared with other similar compounds, such as:

These comparisons highlight the unique aspects of this compound, particularly its reactivity due to the presence of the iodine atom and the methyl group.

Properties

Molecular Formula

C4H7I

Molecular Weight

182.00 g/mol

IUPAC Name

1-iodo-2-methylcyclopropane

InChI

InChI=1S/C4H7I/c1-3-2-4(3)5/h3-4H,2H2,1H3

InChI Key

KVUXFDXBJAIWTM-UHFFFAOYSA-N

Canonical SMILES

CC1CC1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.